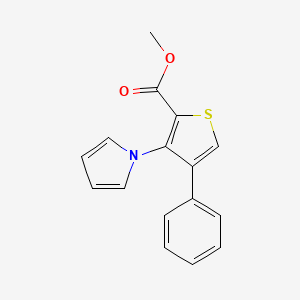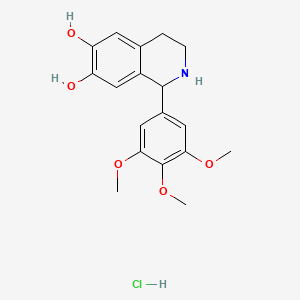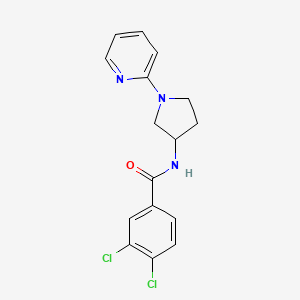
3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . N-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .
Molecular Structure Analysis
The molecular structure of “3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is complex, with multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The pyridine ring is planar and aromatic .Aplicaciones Científicas De Investigación
Luminescent Properties and Multi-Stimuli-Responsive Behavior
Compounds structurally related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide have been investigated for their luminescent properties and multi-stimuli-responsive behavior. For instance, certain pyridyl substituted benzamides exhibit aggregation-enhanced emission (AEE) in both DMF solution and solid state, forming nano-aggregates in aqueous-DMF solutions. Their luminescence and AEE behavior depend on the solvent's polarity, and they show mechanochromic properties with potential applications in sensing and material science (Srivastava et al., 2017).
Antimicrobial Activity
Some new derivatives related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against various bacteria and fungi, indicating their potential as antimicrobial agents (Naganagowda & Petsom, 2011).
Cytotoxic Activity
Research on N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which are structurally similar, has revealed significant cytotoxicity against various human cancer cell lines. These findings suggest potential applications in developing new anticancer drugs (Adhami et al., 2014).
Synthetic Methodologies
Studies have also focused on synthetic methodologies involving compounds related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide. These include the synthesis of 2,3-dihydro-4-pyridones and 4-pyridones through cyclization reactions, highlighting the versatility of pyridine derivatives in organic synthesis (Stojanović et al., 2020).
Photocatalytic Degradation
Furthermore, pyridine derivatives have been examined for their role in the photocatalytic degradation of environmental pollutants. This research sheds light on the mechanisms through which these compounds can contribute to water purification and environmental remediation efforts (Maillard-Dupuy et al., 1994).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine, a five-membered ring present in the compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Mode of Action
For instance, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Related compounds such as indole derivatives have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, as seen in this compound, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Related compounds such as indole derivatives have shown diverse biological activities, suggesting that this compound may also have a broad spectrum of effects .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of drug compounds .
Propiedades
IUPAC Name |
3,4-dichloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-13-5-4-11(9-14(13)18)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMELDMKENTWNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(6-chloropyridazin-3-yl)methyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2938052.png)
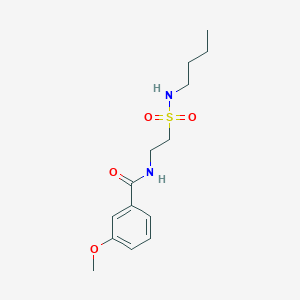

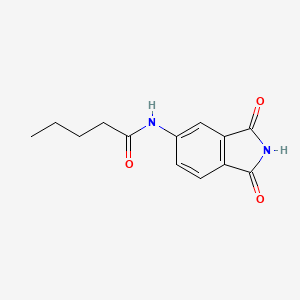
![(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2938061.png)
![2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2938062.png)
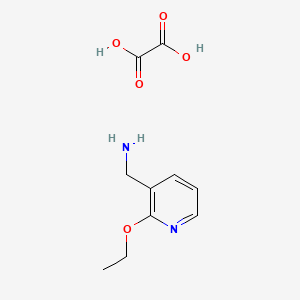
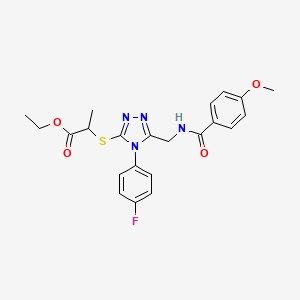
![8-(5-chloro-2-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938068.png)
![2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2938069.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2938070.png)

